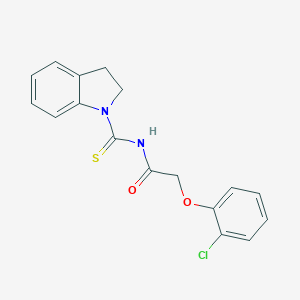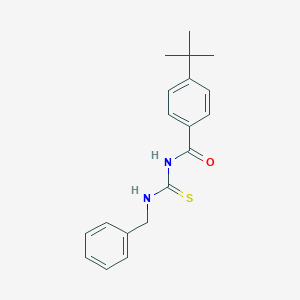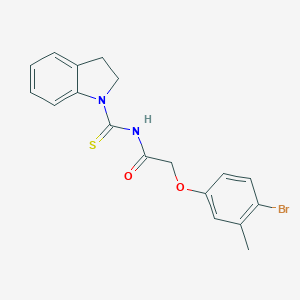![molecular formula C19H22N2O5S B321034 METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321034.png)
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a research compound with the molecular formula C19H22N2O5S and a molecular weight of 390.5 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and anilino groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobenzoate: This compound is used in organic synthesis and as a dye intermediate.
Benzoic acid, 4-amino-, methyl ester: Another similar compound used in the synthesis of guanidine alkaloids.
Uniqueness
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of a sulfonyl group with benzyl and anilino moieties, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H22N2O5S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
methyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H22N2O5S/c1-21(14-15-6-4-3-5-7-15)27(24,25)17-10-8-16(9-11-17)20-18(22)12-13-19(23)26-2/h3-11H,12-14H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
ZVXDQQXILFYFIX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Kanonische SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N-[(2-chlorophenyl)carbamothioyl]acetamide](/img/structure/B320951.png)
![2-({[(4-Bromo-2-methylphenoxy)acetyl]carbamothioyl}amino)benzamide](/img/structure/B320952.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B320955.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B320956.png)
![N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320957.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B320958.png)
![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)
![3-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320964.png)

![4-tert-butyl-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B320966.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320969.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)

